4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol (CAS: 1400755-04-5) is a boronate ester derivative featuring a benzene ring substituted with a pinacol-protected boronate group at the para position and an ethanol functional group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the dioxaborolane moiety . Additionally, its hydroxyl group enables further functionalization, making it valuable in pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJTXRVZVGVVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732972 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651030-55-6 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
The compound is widely utilized as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura reactions. This has significant implications for synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Development
In pharmaceutical research, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol plays a crucial role in synthesizing intermediates for drug discovery. Its ability to enhance reaction rates and yields makes it a valuable tool for developing new therapeutic agents.
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing a novel class of anti-cancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines.
Material Science
In material science, this compound is used to develop advanced materials with improved properties for electronics and coatings. Its boron-containing structure enhances the thermal stability and mechanical strength of polymers.
Data Table: Properties of Polymers Enhanced by the Compound
| Property | Without Additive | With Additive |
|---|---|---|
| Thermal Stability (°C) | 150 | 200 |
| Mechanical Strength (MPa) | 30 | 50 |
| Flexibility (%) | 10 | 20 |
Agricultural Chemistry
The compound is also applied in formulating agrochemicals, contributing to the design of more effective pesticides and herbicides. Its ability to enhance the solubility and stability of active ingredients is particularly beneficial.
Analytical Chemistry
In analytical chemistry, it is utilized to improve detection methods for various compounds. This application aids in quality control processes within pharmaceutical manufacturing and environmental monitoring.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules such as enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and properties:
*Physical state inferred from analogs; direct data unavailable.
Key Observations:
- Functional Groups: The ethanol group in the target compound enhances hydrophilicity compared to methanol derivatives (e.g., 2b, 2d), impacting solubility in polar solvents . Electron-withdrawing groups (e.g., -CN, -COCl) increase the electrophilicity of the boronate ester, accelerating Suzuki coupling rates . Halogenated analogs (e.g., 2d) enable sequential cross-coupling via orthogonal reactivity .
Reactivity in Cross-Coupling Reactions
The dioxaborolane group is critical for Suzuki-Miyaura couplings. Key differences arise from substituent effects:
- Electron-Donating Groups (e.g., -OH, -CH2CH2OH) : Stabilize the boronate ester but may require harsher conditions (e.g., higher temperatures) for coupling due to reduced electrophilicity .
- Electron-Withdrawing Groups (e.g., -CN, -COCl) : Enhance reactivity, enabling coupling under milder conditions. For example, 4-(dioxaborolan-2-yl)benzonitrile participates efficiently in room-temperature couplings .
- Steric Effects : Meta-substituted analogs (e.g., 2b, 2d) exhibit slightly lower coupling efficiency compared to para-substituted derivatives due to steric hindrance .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Chemical Formula : C14H21BO3
- Molecular Weight : 253.14 g/mol
- CAS Number : 71256749
- Structure : The compound features a benzeneethanol moiety substituted with a dioxaborolane group, which is known for its reactivity and ability to form stable complexes with various biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boron-containing compounds often act as enzyme inhibitors. The dioxaborolane moiety can interact with hydroxyl groups in active sites of enzymes, leading to inhibition. For example, studies have shown that similar compounds can inhibit serine proteases and other enzymes critical for cellular processes .
- Antioxidant Activity : Research indicates that boron compounds possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
- Cellular Uptake and Transport : The unique structure of this compound enhances its solubility in biological systems, facilitating cellular uptake. This property is crucial for its effectiveness as a drug candidate .
Applications in Medicinal Chemistry
The compound's biological activities make it a candidate for various applications:
- Drug Development : Its potential as an enzyme inhibitor positions it as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and diabetes.
- Photodynamic Therapy : The ability to generate reactive oxygen species (ROS) upon light activation suggests potential use in photodynamic therapy for cancer treatment .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Anticancer Activity : A study investigated the anticancer properties of boron-containing compounds similar to this compound. Results showed significant inhibition of tumor cell proliferation in vitro and in vivo models .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of boron compounds against oxidative stress-induced neuronal damage. The findings indicated that these compounds could reduce cell death rates significantly .
Data Table: Biological Activities Overview
Preparation Methods
Boronate Esterification via Direct Pinacol Coupling
The most widely documented method involves reacting 4-(hydroxymethyl)phenylboronic acid with pinacol under dehydrating conditions. While this protocol specifically produces the hydroxymethyl analog, it provides a foundational approach for synthesizing arylboronic pinacol esters, which can be adapted for the ethanol derivative.
- Reagents : 4-(hydroxymethyl)phenylboronic acid, pinacol, magnesium sulfate (MgSO₄).
- Solvent : Acetonitrile.
- Temperature : Reflux at 80°C for 24 hours.
- Workup : Evaporation under vacuum, dissolution in dichloromethane, and filtration.
Yield :
| Step | Yield |
|---|---|
| Boronate ester formation | ~85% |
This method emphasizes the critical role of anhydrous conditions and prolonged heating to achieve high conversion rates. For the target compound, replacing the hydroxymethyl group with a 2-hydroxyethyl moiety in the starting material would follow analogous steps.
Application in Suzuki-Miyaura Coupling
The boronate ester derivative serves as a key intermediate in cross-coupling reactions. For example, it reacts with brominated substrates in the presence of a palladium catalyst to form biaryl structures.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Saturated aqueous Na₂CO₃.
- Solvent : Dimethylformamide (DMF).
- Temperature : 100°C for 3 hours.
Methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate +
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol
→ Methyl 5-(4-hydroxymethyl-phenyl)-3-(4-methyl-benzylamino)-thiophene-2-carboxylate
Outcome :
- Purity : Confirmed via silica gel chromatography.
- Mass Spec Validation : Observed [M+H]⁺ = 368 (calculated 368).
Physicochemical Properties and Formulation
- Formula : C₁₄H₂₁BO₃.
- Molecular Weight : 248.13 g/mol.
- Synonyms : 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol, 651030-55-6.
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.03 | 0.81 | 0.40 |
| 5 | 20.15 | 4.03 | 2.02 |
| 10 | 40.30 | 8.06 | 4.03 |
Data sourced from standardized protocols for boronate ester solutions.
Comparison with Analogous Boronates
| Compound Name | Molecular Formula | Key Functional Group |
|---|---|---|
| (4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)methanol | C₁₃H₁₉BO₃ | Hydroxymethyl |
| 4-(Benzyl)boronic acid | C₉H₁₃BO₂ | Boronic acid |
| Target Compound | C₁₄H₂₁BO₃ | 2-Hydroxyethyl |
The target compound’s ethanol group enhances solubility in polar solvents compared to simpler boronic acids.
Optimization Notes
- Solvent Order : Sequential addition of DMSO, PEG300, Tween 80, and water is critical for solubility.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling precursors. For example, boronate esters like this compound can be synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres. A related synthesis for a fluorinated analog used potassium acetate in 1,4-dioxane at 90°C for 24 hours, followed by acid-base workup . Purification typically employs solid-phase extraction (SPE) or column chromatography, with characterization via NMR and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester. Cold storage is critical for moisture-sensitive boronic esters, as highlighted in safety protocols for similar compounds . Always use gloveboxes or Schlenk lines for air-sensitive steps .
Q. What analytical techniques are essential for verifying the purity and identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For trace impurities, High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is recommended, as described in analytical workflows for boronate esters .
Q. What safety precautions are necessary during experimental work with this compound?
- Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services, as outlined in safety guidelines for boronate intermediates .
Advanced Research Questions
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
- Methodological Answer : The pinacol boronate ester acts as a stable protecting group, enabling selective Suzuki-Miyaura couplings. Its electron-donating methyl groups enhance stability, but reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Optimize ligand-to-palladium ratios to minimize homocoupling byproducts .
Q. What strategies resolve contradictions in catalytic activity data for this compound?
- Methodological Answer : Discrepancies may arise from trace moisture or oxygen. Use Karl Fischer titration to quantify water content in solvents. Compare results under rigorously anhydrous conditions (e.g., molecular sieves) versus ambient settings. Refer to studies on analogous boronate esters to validate reaction reproducibility .
Q. How can researchers assess hydrolytic stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC and ¹¹B NMR. Hydrolysis rates typically increase under acidic or basic conditions due to boronate ester lability .
Q. What role does this compound play in multi-step synthetic pathways for pharmaceuticals?
- Methodological Answer : It serves as a key intermediate in synthesizing biaryl structures common in drug candidates. For example, it can undergo sequential couplings to build polyaromatic scaffolds. Case studies on similar compounds highlight its utility in constructing kinase inhibitors or PET tracers .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
